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Compound of Interest
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Cat. No.: B112581

Abstract

Azepan-4-ol, a seven-membered heterocyclic amine, represents a cornerstone intermediate in
modern medicinal chemistry. Its unique structural topology, featuring a flexible seven-
membered ring, a secondary amine, and a strategically positioned hydroxyl group, offers a
trifecta of synthetic handles for molecular elaboration. This guide provides an in-depth
exploration of Azepan-4-ol, from its fundamental physicochemical properties and synthesis to
its critical role as a scaffold in the development of novel therapeutics, particularly for central
nervous system (CNS) disorders. We will dissect established analytical protocols for quality
control and provide field-proven insights into its handling and application, equipping
researchers and drug development professionals with the comprehensive knowledge required
to leverage this versatile building block.

Introduction: The Strategic Value of the Azepane
Scaffold

In the landscape of pharmaceutical development, the selection of core scaffolds is a critical
determinant of a program's success. Saturated N-heterocycles are privileged structures due to
their ability to confer favorable properties such as aqueous solubility, metabolic stability, and
three-dimensional complexity for precise target engagement. Among these, the azepane ring
has garnered significant attention.[1][2] Its seven-membered structure provides a higher degree
of conformational flexibility compared to smaller five- or six-membered rings, which can be
crucial for optimizing interactions with biological targets.[3]
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Azepan-4-ol (also known as 4-hydroxyazepane) emerges as a particularly valuable
intermediate.[4][5] The molecule's dual functionality—a secondary amine and a hydroxyl group
—allows for orthogonal chemical modifications, making it a versatile precursor for constructing
diverse compound libraries.[5] The secondary amine serves as a nucleophilic handle or a site
for introducing substituents that can modulate basicity and receptor interactions, while the
hydroxyl group can be functionalized to introduce additional pharmacophoric elements or to
tune physicochemical properties like lipophilicity.[5][6] This inherent versatility has established
Azepan-4-ol as a key intermediate in the synthesis of complex bioactive molecules, especially
those targeting neurological disorders.

This document serves as a technical guide for scientists, outlining the essential knowledge for
effectively utilizing Azepan-4-ol in a research and development setting.

Physicochemical & Structural Characteristics

A thorough understanding of a chemical intermediate's properties is fundamental to its effective
use in synthesis and process development. Azepan-4-ol is typically supplied as a slightly
yellow powder with well-defined physical and chemical characteristics.[6]

Table 1: Key Physicochemical Properties of Azepan-4-ol
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Property Value Source(s)

CAS Number 39888-51-2 [6][7]

Molecular Formula CeH13NO [61[7]

Molecular Weight 115.17 g/mol [7]

IUPAC Name azepan-4-ol [7]
4-Hydroxyazepane,

Synonyms Hex);hydr);—lHriazepinA—ol LeIL7]

Appearance Slightly yellow powder [6]

Purity (Typical) > 96% (HPLC) [6]

Boiling Point 203.7°C at 760 mmHg N/A

Polar Surface Area

32.3 A2

[7]

Storage Conditions

Store at 0-8°C

[6]

The structure of Azepan-4-ol is foundational to its utility. The diagram below illustrates its key
features.

Caption: Chemical structure of Azepan-4-ol highlighting key functional groups.

Synthesis of Azepan-4-ol: A Conceptual Workflow

While multiple synthetic routes to substituted azepanes exist, a common and logical approach
involves the cyclization of a linear precursor.[4][8] Intramolecular reductive amination is a
powerful strategy for forming cyclic amines and serves as an excellent conceptual model for
the synthesis of the Azepan-4-ol scaffold.[9][10] This process involves the formation of an
imine or enamine from a precursor containing both a ketone and an amine, followed by in-situ
reduction to form the seven-membered ring.

The following diagram outlines a generalized workflow for such a synthesis.
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Caption: Generalized workflow for Azepan-4-ol synthesis via intramolecular reductive
amination.

Experimental Protocol: Conceptual Reductive Amination

This protocol is a representative, conceptual illustration of the key chemical transformations.
Causality: The choice of a mild reducing agent like sodium cyanoborohydride (NaBHsCN) is
critical; it selectively reduces the protonated iminium ion intermediate much faster than it
reduces the starting ketone, preventing unwanted side reactions and maximizing the yield of
the desired cyclic amine.[11]

e Precursor Preparation: A suitable linear precursor, such as 6-amino-3-hydroxyhexan-2-one,
is dissolved in an appropriate protic solvent (e.g., methanol).
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pH Adjustment: The reaction pH is adjusted to a mildly acidic condition (pH 4-6) using a
reagent like acetic acid. This is essential to catalyze imine formation without fully protonating
and deactivating the primary amine.

Reductant Addition: Sodium cyanoborohydride is added portion-wise to the solution at a
controlled temperature (e.g., 0-25°C). The reaction progress is monitored by a suitable
technique like TLC or LC-MS.

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
The residue is taken up in water and the pH is made basic (pH > 11) to deprotonate the
product's amine.

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g.,
dichloromethane or ethyl acetate) to isolate the Azepan-4-ol.

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., NazS0a),
filtered, and concentrated. The crude product is then purified, typically by vacuum distillation
or recrystallization, to yield pure Azepan-4-ol.

Validation: The identity and purity of the final product are confirmed using the analytical
methods described in Section 5. This step is crucial for the self-validation of the protocol.

Azepan-4-ol in Drug Discovery: A Versatile Scaffold

The true value of Azepan-4-ol lies in its role as a versatile building block for creating
structurally diverse and potent pharmaceutical agents.[6] Its dual functional groups provide two
independent points for diversification, allowing chemists to systematically explore structure-
activity relationships (SAR).
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Caption: Azepan-4-ol as a central scaffold for generating diverse drug candidates.

The azepane motif is a key component in numerous FDA-approved drugs and clinical
candidates, particularly in the CNS therapeutic area.[2] The conformational flexibility of the
seven-membered ring allows derivatives to adapt to the binding pockets of various receptors
and enzymes. The ability to install substituents at the 1-position (nitrogen) and 4-position
(oxygen) allows for fine-tuning of properties:

o N-Substitution: The secondary amine can be readily alkylated, arylated, or acylated. This
position is often used to introduce groups that interact with the target protein or to attach
linkers for further conjugation. For example, N-benzylated bicyclic azepanes have shown
potent activity as monoamine transporter inhibitors.

o O-Substitution: The hydroxyl group can be converted into ethers, esters, or other
functionalities. This position is often modified to improve cell permeability, alter metabolic
stability, or introduce hydrogen bond donors/acceptors to enhance target binding affinity.

Analytical & Quality Control (QC) Methods

Ensuring the identity, purity, and consistency of Azepan-4-ol is paramount for its use in
pharmaceutical synthesis, where impurities can lead to unforeseen side reactions and
regulatory hurdles. A multi-pronged analytical approach is standard practice.
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Caption: A typical quality control workflow for a pharmaceutical intermediate like Azepan-4-ol.

Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)

HPLC is the industry-standard method for assessing the purity of Azepan-4-ol.[6] Causality:
Reversed-phase HPLC is chosen because it effectively separates the polar Azepan-4-ol from
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less polar organic impurities based on their differential partitioning between a nonpolar
stationary phase and a polar mobile phase.

» Standard Preparation: Accurately weigh a reference standard of Azepan-4-ol to prepare a
stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series
of dilutions for a calibration curve.

o Sample Preparation: Accurately weigh the test sample of Azepan-4-ol and dissolve it in the
mobile phase to achieve a similar concentration to the primary standard.

o Chromatographic Conditions (Typical):
o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an
organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution may be
used.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 25°C.

o Detection: UV at a low wavelength (e.g., 210 nm), as Azepan-4-ol lacks a strong
chromophore, or via an Evaporative Light Scattering Detector (ELSD) or Mass
Spectrometer (MS).

e Analysis: Inject the standard and sample solutions onto the HPLC system.

o Quantification: The purity of the sample is calculated by the area percent method, where the
area of the main peak is compared to the total area of all peaks in the chromatogram. The
identity is confirmed by comparing the retention time of the sample peak to that of the
reference standard.

Safety, Handling, and Storage

While comprehensive toxicological data for Azepan-4-ol is not extensively published, standard
laboratory precautions for handling chemical intermediates should be strictly followed.
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses with side shields, a lab coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

o Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage
temperature is between 0°C and 8°C to ensure long-term stability.[6]

 In case of Exposure:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.

o Skin: Wash off immediately with soap and plenty of water.

o Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Future Perspectives

The utility of Azepan-4-ol is not confined to pharmaceuticals. Its unique properties make it an
attractive intermediate in other fields of chemical science. Researchers are exploring its use in
materials science for the development of novel polymers and coatings, where the azepane ring
can impart specific physical properties.[6] Additionally, its structure is being investigated in the
formulation of next-generation agrochemicals, such as more effective and targeted pesticides
and herbicides.[6] The ongoing push for green chemistry is also driving research into more
sustainable and environmentally friendly synthetic routes to produce this valuable intermediate.

[5]

Conclusion

Azepan-4-ol is more than a simple chemical; it is a strategic enabler in the quest for novel
bioactive molecules. Its combination of a flexible seven-membered ring and dual, orthogonal
functional groups provides medicinal chemists with a powerful and versatile platform for drug
design and discovery. A comprehensive understanding of its synthesis, reactivity, and analytical
characterization, as detailed in this guide, is essential for any research professional aiming to
unlock its full potential in developing the next generation of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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